1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde
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Overview
Description
1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group at the third position
Preparation Methods
The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with pyridine-2-carbaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques, including the use of protecting groups and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can be compared with similar compounds such as:
Pyrrolidine-2-carbaldehyde: Lacks the pyridin-2-ylmethyl group, resulting in different reactivity and applications.
Pyridin-2-ylmethylamine:
Pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-6-13(7-10)8-11-3-1-2-5-12-11/h1-3,5,9-10H,4,6-8H2 |
InChI Key |
KTOLRXWFIBXTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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